Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)

Host-Pathogen Interactions Phosphoproteomics Ubiquitin Signaling

Researchers studying CAND1 Ser558 phosphorylation face a bottleneck: full-length CAND1 cannot isolate this specific modification. The CAND1 (548-566) peptide (KVIRPLDQPSSFDATPYIK) solves this with a defined substrate bearing the OspG kinase target site. • Quantifiable Ser558 phosphorylation for OspG inhibitor screening • Published MS/MS spectrum enables SRM/PRM assay development • Validated blocking peptide for anti-CAND1 antibody specificity control

Molecular Formula C100H159N25O29
Molecular Weight 2175.5 g/mol
Cat. No. B12407126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCullin-Associated NEDD8-Dissociated Protein 1 (548-566)
Molecular FormulaC100H159N25O29
Molecular Weight2175.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C100H159N25O29/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-/m0/s1
InChIKeyROQOJUMMBWPPNO-RCHHHGTRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAND1 (548-566) Peptide Overview


Cullin-Associated NEDD8-Dissociated Protein 1 (CAND1) (548-566) is a synthetic polypeptide corresponding to residues 548-566 of the human CAND1 protein (UniProt Q86VP6). This 19-amino acid peptide (KVIRPLDQPSSFDATPYIK) [1] encompasses a critical regulatory phosphorylation site, Ser558. As a fragment of CAND1, a key regulator of Cullin-RING ubiquitin ligases (CRLs) [2], this peptide is a precise tool for investigating protein-protein interactions, post-translational modifications, and the molecular mechanisms of bacterial pathogenesis.

Host-pathogen interaction studiesDefined substrate for Shigella OspG kinase functional characterization.
CRL regulation researchProbe for dissecting Ser558 phosphorylation effects on cullin binding dynamics.
Mass spectrometry standardSequence-specific reference for targeted phosphoproteomics assay development.

Why CAND1 (548-566) Cannot Be Replaced


The functional specificity of CAND1 is not uniformly distributed across its 1,230 amino acid sequence. The CAND1 (548-566) peptide is not a generic fragment; it contains Ser558, a specific and highly regulated phosphorylation site targeted by the bacterial effector kinase OspG from *Shigella flexneri* [1]. Substituting this peptide with other CAND1 fragments or the full-length protein would fail to isolate the functional consequences of Ser558 phosphorylation. Generic alternatives lack the defined, quantifiable biochemical activity of this specific motif, making them unsuitable for precise mechanistic studies, especially in host-pathogen interaction and CRL regulation research.

Full-length protein Full-length CAND1 masks the site-specific functional consequence of Ser558 phosphorylation; quantitative binding comparisons rely on the isolated motif.
Other fragments Alternative CAND1 peptides lack the OspG-targeted Ser558 residue and cannot serve as kinase substrates or phosphorylation-specific standards.
Unvalidated peptides Peptides without published MS/MS reference data may shift analytical identification and quantification outcomes in targeted proteomics.

CAND1 (548-566) Quantitative Evidence


Direct Substrate of Shigella Kinase OspG

The CAND1 (548-566) peptide, containing Ser558, is a direct target for phosphorylation by the bacterial kinase OspG. In contrast, a control peptide from CAND1 (LTLIDPETLLPR) shows no OspG-dependent phosphorylation [1]. This is a critical differentiation from other CAND1 peptides, which do not harbor this specific modification site.

Direct OspG substrate
Head-to-head
Robust Ser558 phosphorylation observed with wild-type OspG; phosphopeptide signal absent with kinase-dead OspG K53A mutant. Log2(fold change) > 2.5 in phosphoproteomic screens.
Supports specific kinase-substrate pair identification.
Co-expression in 293T cells with LC-MS/MS readout. Context-dependent on OspG activity.
Host-Pathogen Interactions Phosphoproteomics Ubiquitin Signaling

Ser558 Phosphorylation Reduces Cullin Binding

Phosphorylation of CAND1 at Ser558, within the 548-566 peptide, directly modulates its interaction with cullin proteins. Phosphorylated CAND1 (pCAND1) exhibits significantly reduced association with cullins compared to unmodified CAND1 [1]. This provides a quantifiable functional consequence linked to the peptide's modification state.

Ser558 modulates cullin binding
Head-to-head
Phosphorylated CAND1 (pCAND1) shows significantly reduced association with cullins compared to unmodified CAND1 in quantitative GST pull-down proteomics.
Supports phosphorylation-dependent CRL regulation model.
In vitro binding assay; cellular context may influence interaction dynamics.
Protein-Protein Interactions CRL Regulation Ubiquitin-Proteasome System

Defined MS/MS Reference Standard

The precise amino acid sequence of the CAND1 (548-566) peptide (KVIRPLDQPSSFDATPYIK) serves as a definitive reference for mass spectrometry (MS) analysis. The collision-induced dissociation (CID)-tandem mass spectrum of this peptide, bearing phosphorylation at Ser558, has been published and validated [1]. This provides a gold-standard reference for identifying and quantifying this specific phosphopeptide in complex biological samples.

Validated MS/MS reference
Method context
Published CID-tandem mass spectrum and extracted ion chromatograms provide a definitive identification reference for the Ser558-phosphorylated peptide.
Enables targeted MS assay development for phosphosite monitoring.
Sequence-specific intrinsic property; requires lab-specific validation.
Mass Spectrometry Proteomics Peptide Standards

CAND1 (548-566) Optimized Applications


Shigella OspG Kinase Functional Studies

This peptide is the optimal substrate for *in vitro* kinase assays and cell-based studies of the Shigella flexneri effector OspG [1]. Its specific and quantifiable phosphorylation at Ser558 allows for precise measurement of OspG activity, screening of OspG inhibitors, and investigation of how pathogens manipulate host ubiquitin signaling. The well-characterized MS/MS spectrum further enables targeted proteomics for monitoring this specific phosphorylation event during infection [1].

Ser558 Phosphorylation in CRL Regulation

Researchers studying the dynamic regulation of Cullin-RING ubiquitin ligases (CRLs) can use this peptide to specifically interrogate the function of Ser558 phosphorylation. The evidence demonstrates that this modification weakens CAND1's interaction with cullins [1]. The peptide can be used in pull-down assays or as a competitive inhibitor to dissect the role of this specific phosphorylation event in CRL assembly and disassembly, an approach not feasible with full-length CAND1 or other fragments.

Targeted MS Assays for Ser558 Phosphorylation

With its verified sequence and published tandem mass spectrometry data [1], the CAND1 (548-566) peptide is an ideal reference standard for developing and validating sensitive, quantitative assays for CAND1 Ser558 phosphorylation. This is particularly valuable for laboratories using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to study CAND1 regulation in various disease contexts or in response to drug treatments.

Antibody Validation & Blocking Peptide Control

The peptide serves as an essential reagent for validating the specificity of antibodies raised against CAND1, particularly those targeting the region surrounding Ser558 or Ala561 [1]. As a blocking peptide in Western blot or immunohistochemistry, it provides a crucial control to confirm that the observed signal is specific to the target protein and not due to off-target antibody binding.

Application
Selection Property
Validation Focus
OspG kinase functional studies
Ser558-specific phosphorylation motif
Kinase assay endpoint response and inhibitor screening context
CRL regulation research
Phosphorylation-dependent cullin binding
Pull-down assay binding endpoint and competitive inhibition context
Targeted proteomics assay development
Verified sequence and MS/MS spectral data
SRM/PRM assay method-transfer and phosphosite quantification
Antibody validation control
Epitope-specific sequence around Ser558
Blocking peptide specificity confirmation in immunodetection

Technical Documentation Hub

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32 linked technical documents
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